3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as benzyl, methoxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting with the formation of the imidazo[1,2-c]quinazoline core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzimidazole derivative, and an appropriate benzylating agent[_{{{CITATION{{{_1{3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo1,2-c ....
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: : The imidazo[1,2-c]quinazoline core can be reduced to form simpler derivatives.
Substitution: : The benzyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents such as dimethylformamide (DMF) are often employed.
Major Products Formed
Oxidation: : Formation of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one-2,3-dione.
Reduction: : Formation of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazoline.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study molecular interactions and pathways. Its ability to bind to specific targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the development of new drugs targeting various diseases.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its properties can be harnessed to create new products with enhanced performance and functionality.
Mechanism of Action
The mechanism by which 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological processes. The binding interaction can modulate the activity of these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Uniqueness
The uniqueness of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one lies in its specific arrangement of functional groups and the resulting chemical properties. This arrangement allows for distinct reactivity and binding characteristics compared to similar compounds.
Properties
IUPAC Name |
3-benzyl-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-17-9-11-19(12-10-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-7-5-4-6-8-18/h4-12,14-15,22H,13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXLUWFEAKGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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